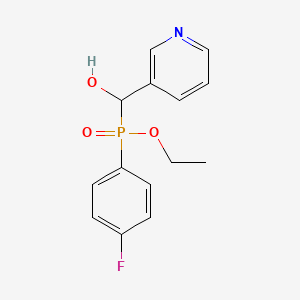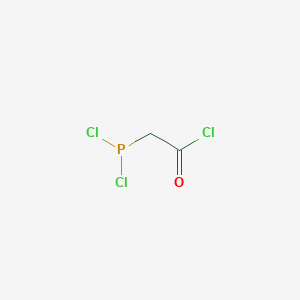![molecular formula C6H11ClFO5P B14481548 Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate CAS No. 67538-58-3](/img/structure/B14481548.png)
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is an organophosphorus compound with a complex structure that includes chloro, ethoxy, fluoro, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate typically involves multiple steps. One common method includes the reaction of ethoxyphosphoryl chloride with fluoroethanol to form ethoxy(fluoro)phosphoryl intermediate. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluoro and chloro groups may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl chloro{[ethoxy(phosphoryl]methoxy}acetate: Lacks the fluoro group, which may affect its reactivity and binding properties.
Ethyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Methyl bromo{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Substitutes the chloro group with a bromo group, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is unique due to the presence of both fluoro and chloro groups, which can enhance its reactivity and specificity in various chemical and biological applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
67538-58-3 |
|---|---|
Molecular Formula |
C6H11ClFO5P |
Molecular Weight |
248.57 g/mol |
IUPAC Name |
methyl 2-chloro-2-[[ethoxy(fluoro)phosphoryl]methoxy]acetate |
InChI |
InChI=1S/C6H11ClFO5P/c1-3-13-14(8,10)4-12-5(7)6(9)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
YBONQIOQSMNYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC(C(=O)OC)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


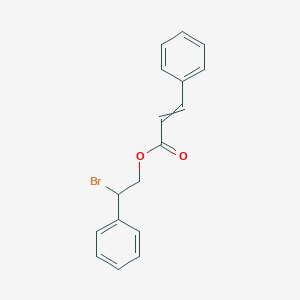
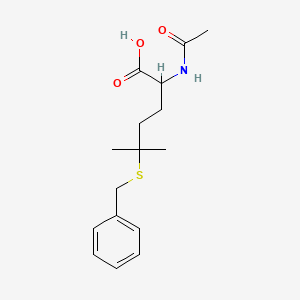
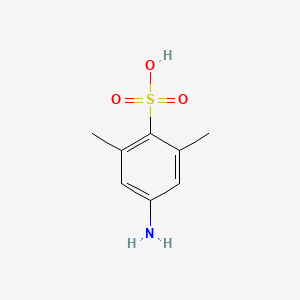
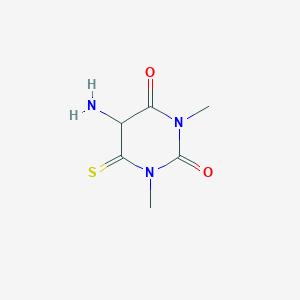
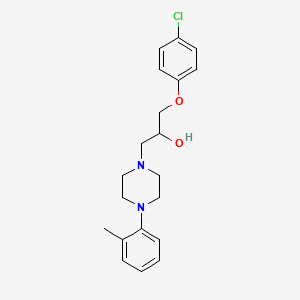
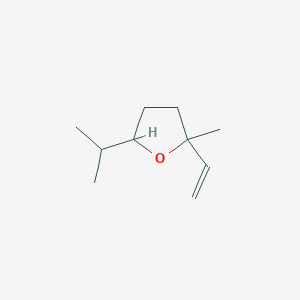
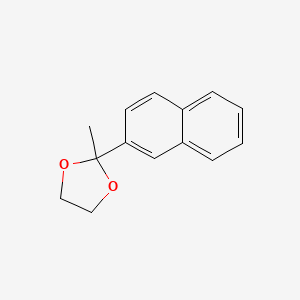
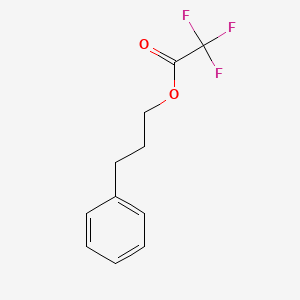
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
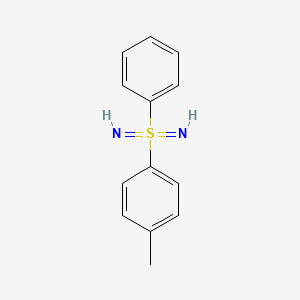
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
